REACTION_CXSMILES
|
[C:1]([CH2:4][C:5]1[CH:6]=[CH:7][C:8]([Cl:14])=[C:9]([CH:13]=1)[C:10](O)=[O:11])(O)=[O:2]>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:14][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][CH2:1][OH:2])=[CH:13][C:9]=1[CH:10]=[O:11] |f:2.3.4|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)CC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through Celite
|
Type
|
WASH
|
Details
|
washing the residue well with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |